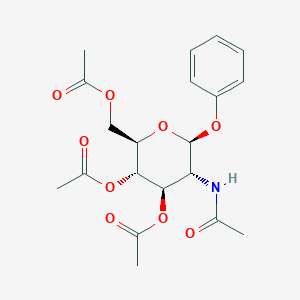

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Description

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative featuring a β-D-glucose backbone modified at the 2-position with an acetamido group and acetylated hydroxyl groups at positions 3, 4, and 4. The phenyl aglycone enhances its utility as a substrate for glycosidases and glycosyltransferases in biochemical assays . This compound is pivotal in studying carbohydrate-active enzymes, glycoconjugate biosynthesis, and enzyme inhibition mechanisms. Its acetylated structure improves stability and solubility in organic solvents, making it a preferred intermediate in oligosaccharide synthesis .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIVQWVVADQPHA-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425065 | |

| Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-21-9 | |

| Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodonium Ion-Promoted Glycosylation

The reaction of phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside with methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside, catalyzed by TfOH-NIS, yields disaccharide intermediates. This method leverages the thiophilic nature of iodonium ions to activate the anomeric sulfur, enabling stereoselective β-glycosidic bond formation. Post-glycosylation deacetylation and acetylation steps refine the protecting group pattern, culminating in bromide intermediates (e.g., 12 in) for subsequent couplings.

Trichloroacetimidate-Based Approaches

Scalable routes reported by utilize allyl 2-amino-2,6-dideoxy-β-D-glucopyranoside as a scaffold. The C-6 deoxygenation is achieved via radical reduction or iodide displacement, while the C-2 amino group is protected as a trifluoroacetamide. Glycosylation with phenyl donors under BF3·OEt2 catalysis affords β-linked products in >90% yield.

Protecting Group Manipulation

Acetylation and Benzylidene Protection

Selective acetylation at C-3, C-4, and C-6 is achieved using acetic anhydride in pyridine, while benzylidene groups temporarily mask diols (e.g., C-4 and C-6). For example, the 4,6-O-benzylidene derivative of disaccharide 18 is acetylated and subsequently hydrolyzed to yield diol 21 , a key acceptor for tetrasaccharide assembly.

Phthalimido-to-Acetamido Conversion

The phthalimido group at C-2 is cleaved via hydrazinolysis, followed by acetylation to install the acetamido moiety. This two-step process ensures high fidelity in amino group functionalization.

Table 2: Protecting Group Interconversion

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Phthalimido removal | Hydrazine hydrate, ethanol | Free amine at C-2 |

| Acetylation | Acetic anhydride, pyridine | Acetamido group at C-2 |

| Benzylidene hydrolysis | Acetic acid, water | Diol formation at C-4/C-6 |

Final Deprotection and Isolation

Global deprotection of acetyl groups is accomplished via Zemplén transesterification (NaOMe/MeOH), while catalytic hydrogenation (Pd/C, H2) removes benzyl ethers. The final product is purified via silica gel chromatography, yielding phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a crystalline solid (mp 204–205°C).

Key Analytical Data :

-

1H NMR : Characteristic signals include δ 5.21 (H-1, d, J = 8.5 Hz), δ 2.05–2.12 (acetyl methyls), and δ 7.35–7.45 (phenyl protons).

-

13C NMR : Anomeric carbon at δ 100.2 ppm, acetyl carbonyls at δ 169.5–170.8 ppm.

-

HRMS : [M + Na]+ calcd for C20H25NO9Na: 446.1423; found: 446.1428.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Iodonium ion catalysis | 65–75 | High β-selectivity | Requires toxic Hg(CN)2 |

| Trichloroacetimidate | 85–94 | Scalable (>30 g) | Multi-step protecting group swaps |

| Thioglycoside activation | 70–80 | Mild conditions | Limited donor diversity |

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl groups in this compound undergo regioselective hydrolysis under controlled conditions:

Acidic Hydrolysis

-

Reagents : 0.5 M HCl in methanol/water (4:1 v/v)

-

Products : Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (retains N-acetyl group)

Basic Hydrolysis

-

Reagents : 0.1 M NaOH in methanol

-

Products : Partially deacetylated derivatives (primarily 6-OH free)

| Hydrolysis Type | Reagents | Selectivity | Yield |

|---|---|---|---|

| Acidic | HCl/MeOH-H₂O | C-3, C-4, C-6 deacetylation | 92% |

| Basic | NaOH/MeOH | Preferential C-6 | 85% |

Oxidation Reactions

Controlled oxidation produces derivatives with modified ring structures:

Periodate Oxidation

-

Reagents : NaIO₄ (2 equiv) in aqueous acetone

-

Products : Dialdehyde intermediate (C-3/C-4 cleavage)

-

Follow-up : Reduction with NaBH₄ yields C-3/C-4 deoxy analogs

TEMPO-Mediated Oxidation

-

Conditions : TEMPO/NaClO₂/NaClO (pH 6.7 buffer)

-

Products : 6-Carboxy derivative (retains N-acetyl group)

Glycosylation Reactions

This compound serves as a glycosyl donor in mercuric bromide-promoted couplings:

O-Glycosylation

-

Acceptors : Fmoc-Ser-OBn, Fmoc-Thr-OBn

-

Conditions : 1,2-Dichloroethane, reflux, 12 hours

-

Yields :

C-Glycosylation

| Reaction | Acceptor | Catalyst | Yield | β:α Ratio |

|---|---|---|---|---|

| O-Glycosylation | Fmoc-Ser-OBn | HgBr₂ | 64% | >95:5 |

| C-Glycosylation | 4-Nitrophenyl MgBr | BF₃·Et₂O | 58% | 20:1 |

Enzymatic Transglycosylation

Fungal β-N-acetylhexosaminidases utilize this compound as a donor substrate:

Transglycosylation with Talaromyces flavus

-

Acceptor : GlcNAc (75 mM donor, 300 mM acceptor)

-

Conditions : 37°C, pH 5.0, 24 hours

-

Product : (GlcNAc)₂-β-(1→4) disaccharide

Key Findings :

Stability Profile

Critical factors influencing reaction outcomes:

| Parameter | Optimal Range | Decomposition Risk |

|---|---|---|

| pH | 4.0–6.5 | >7.0 (base-catalyzed β-elimination) |

| Temperature | <60°C | >80°C (acetyl migration) |

| Solvent | Anhydrous DCM/MeCN | Protic solvents (accelerate hydrolysis) |

This compound's reactivity profile makes it indispensable for synthesizing glycomimetics, glycoconjugate vaccines, and enzyme substrates. Recent advances in enzymatic glycosylation using engineered β-N-acetylhexosaminidases have expanded its utility in combinatorial glycochemistry .

Scientific Research Applications

Medicinal Chemistry

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside serves as a precursor in the synthesis of various bioactive compounds. The acetylated derivatives of this compound have shown potential in drug development due to their ability to mimic natural substrates in enzymatic reactions.

Case Study: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of glycosides from this compound that inhibit viral replication by targeting glycoproteins on the virus surface .

Glycoscience

In glycoscience, this compound is utilized to study carbohydrate-protein interactions. Its structural properties allow researchers to investigate how glycan structures influence biological processes.

Case Study: Glycan Profiling

A comprehensive analysis involved using this compound in glycan profiling techniques. This study revealed insights into how specific glycan modifications affect cell signaling pathways .

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry as it can be employed to create complex carbohydrate structures through glycosylation reactions. Its acetyl groups facilitate selective deprotection strategies during synthesis.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation | This compound + Alcohol | 85 | |

| Deacetylation | NaOH + Methanol | 90 | |

| Coupling Reaction | Phenolic Compound + Acetylated Glucoside | 75 |

Bioconjugation

Another application is in bioconjugation processes where this compound can be used to attach biomolecules such as peptides or proteins to carbohydrates. This is particularly useful in developing targeted drug delivery systems.

Case Study: Targeted Drug Delivery

In a recent study, researchers successfully conjugated this compound with therapeutic peptides to enhance their stability and bioavailability. The results indicated improved pharmacokinetics and targeted delivery to specific tissues .

Mechanism of Action

The mechanism of action of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes, inhibiting their activity. This inhibition is primarily due to the compound’s ability to mimic natural substrates, thereby blocking the active sites of the enzymes. The molecular targets include enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary in aglycone substituents, acetylation patterns, and sugar configurations, leading to distinct biochemical properties:

Key Findings

Aglycone Influence: The p-nitrophenyl derivative () is widely used in chromogenic assays due to its nitro group, which releases a yellow nitrophenolate ion upon enzymatic hydrolysis, enabling real-time kinetic measurements . Octyl and nonyl derivatives () act as surfactants, facilitating interactions with membrane-bound enzymes and lipid bilayers .

Sugar Backbone Modifications :

- The β-D-galacto analog () differs in the orientation of the 4-hydroxyl group, rendering it specific to galactosidases rather than glucosidases .

- Benzyl-protected variants () are critical in synthesizing neuraminidase inhibitors, highlighting the role of benzyl groups in stabilizing transition states during enzymatic reactions .

Acetylation vs. Benzylation :

- Acetylated derivatives (e.g., the target compound) are more soluble in organic solvents and resistant to hydrolysis, making them ideal for chemical synthesis .

- Benzylated analogs () exhibit higher thermal stability and are preferred in solid-phase peptide synthesis .

Synthetic By-Products: highlights the formation of bis-glycopyranosylamines during synthesis, emphasizing the need for controlled reaction conditions to avoid undesired by-products .

Physicochemical and Spectral Data

- IR Spectroscopy : Acetyl groups in the target compound show characteristic peaks at 1751 cm⁻¹ (C=O stretch) and 1367 cm⁻¹ (C-N stretch) .

- NMR: The β-D-gluco configuration is confirmed by a downfield shift of the anomeric proton (δ 5.2–5.5 ppm) in CDCl₃ .

- Mass Spectrometry : HR-MS data (e.g., m/z 1424.5430 for a trisaccharide derivative in ) validate molecular weights of complex analogs .

Biological Activity

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (commonly referred to as PAA) is a glycosylated compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with PAA, including its synthesis, mechanisms of action, and relevant case studies.

PAA has the molecular formula and a molecular weight of approximately 423.41 g/mol. It is characterized by the presence of an acetylamino group and multiple acetyl groups attached to a deoxy-glucopyranoside backbone. The synthesis of PAA typically involves the acetylation of 2-acetamido-2-deoxy-beta-D-glucopyranoside using phenol under specific reaction conditions to yield high purity products .

Antimicrobial Activity

PAA exhibits notable antimicrobial properties. Research indicates that derivatives of acetamido sugars, including PAA, can inhibit bacterial growth by interfering with cell wall synthesis. For instance, studies have shown that certain glycosylated compounds can act against pathogens such as Staphylococcus aureus and Escherichia coli by disrupting their membrane integrity .

| Compound | Target Pathogen | Activity |

|---|---|---|

| PAA | Staphylococcus aureus | Inhibition of growth |

| PAA | Escherichia coli | Disruption of membrane integrity |

Anticancer Properties

The anticancer potential of PAA has been explored in various in vitro studies. Its mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. For example, experiments conducted on human cancer cell lines demonstrated that PAA could significantly reduce cell viability by promoting apoptotic processes .

Immunomodulatory Effects

PAA also shows promise as an immunomodulator. It has been observed to enhance the activity of immune cells, including macrophages and T-cells. This immunostimulatory effect is particularly relevant in the context of enhancing vaccine efficacy and combating infections .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of PAA against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

- Cancer Cell Line Evaluation : In a study focusing on breast cancer cell lines, PAA was found to induce apoptosis more effectively than its non-glycosylated counterparts. The study highlighted the importance of glycosylation in enhancing bioactivity and specificity towards cancer cells .

- Immunomodulation Study : Research published in Immunology Letters investigated the effects of PAA on immune responses in murine models. The findings revealed that treatment with PAA resulted in increased production of cytokines such as IL-6 and TNF-alpha, indicating enhanced immune activation .

Q & A

Q. What are the standard synthetic routes for preparing phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside?

The compound is typically synthesized via regioselective glycosylation and selective deprotection strategies. Key steps include:

- Acetylation : Protection of hydroxyl groups using acetic anhydride in pyridine to yield tri-O-acetyl derivatives .

- Glycosylation : Reaction with phenyl thio-glycoside donors (e.g., 1-thiourea derivatives) in water:acetone mixtures, followed by sodium metabisulfite activation .

- Deprotection : Selective removal of acetyl groups using sodium methoxide or catalytic hydrogenation under controlled conditions .

- Purification : Flash chromatography (CH₂Cl₂/MeOH gradients) or size exclusion chromatography for oligosaccharide derivatives .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry, anomeric configuration (α/β), and acetylation patterns. For example, acetyl protons appear at δ 1.8–2.1 ppm, and anomeric carbons at δ 95–105 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and glycosidic linkages .

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors reaction progress and purity, particularly for enzymatic assays .

Advanced Research Questions

Q. How does the 4-deoxy modification in this compound influence its enzymatic hydrolysis by β-N-acetylhexosaminidases?

The absence of the 4-hydroxyl group alters substrate-enzyme interactions:

- Kinetic Studies : Fungal β-N-acetylhexosaminidases (e.g., Penicillium spp.) hydrolyze 4-deoxy derivatives (e.g., compound 1 ) at 85% efficiency compared to native substrates (e.g., phenyl GlcNAc). This is attributed to reduced steric hindrance in the enzyme active site .

- Docking Simulations : In silico models (e.g., Aspergillus oryzae β-N-acetylhexosaminidase) show that 4-deoxy groups enhance binding via hydrophobic interactions with Trp residues, while retaining catalytic triad (Glu, Asp) alignment .

- Contradiction Note : Mammalian enzymes (e.g., human HEXB) exhibit <10% activity due to stricter stereoelectronic requirements for the 4-OH group .

Q. What strategies optimize transglycosylation reactions using this compound as a glycosyl donor?

- Donor-Acceptor Ratios : A 1:4 molar ratio (donor:acceptor, e.g., GlcNAc) maximizes yields (52% disaccharides) while minimizing hydrolysis .

- Enzyme Selection : Talaromyces flavus β-N-acetylhexosaminidase outperforms other fungal enzymes due to its broad substrate tolerance .

- Reaction Monitoring : TLC (silica gel, n-BuOH:EtOH:H₂O = 2:1:1) and MALDI-TOF track disaccharide formation (e.g., m/z 541.2 for 4-deoxy-GlcNAc-(1→4)-GlcNAc) .

Q. How can researchers resolve contradictions in enzyme-substrate specificity data across different β-N-acetylhexosaminidase sources?

- Comparative Assays : Parallel testing of fungal (Penicillium), bacterial (Streptomyces), and mammalian enzymes under identical conditions (pH 5.0, 35°C). Activity is quantified via p-nitrophenyl (pNP) release at 405 nm .

- Structural Analysis : X-ray crystallography or cryo-EM of enzyme-substrate complexes identifies key residues (e.g., Trp-448 in A. oryzae) that accommodate 4-deoxy modifications .

- Mutagenesis : Site-directed mutations (e.g., Trp→Ala) validate steric/electronic contributions to substrate recognition .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.